2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
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Description
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Agent for Cancer Therapy
Compounds with a pyrazole and triazole moiety have been studied for their cytotoxic properties. This compound, due to its structural similarity to known cytotoxic agents, could potentially serve as a scaffold for designing new anticancer drugs. It could be tested against various cancer cell lines to determine its efficacy and potency .
Antileishmanial Activity
Pyrazole-bearing compounds are recognized for their antileishmanial activities. Given the structural features of this compound, it could be synthesized and evaluated for its effectiveness against Leishmania species, which are responsible for the disease leishmaniasis .
Antimalarial Drug Development
Similar to its potential antileishmanial applications, this compound could also be investigated for its antimalarial properties. The pyrazole core is known to possess activity against Plasmodium strains, the parasites that cause malaria. This could lead to the development of new antimalarial medications .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to predict its binding affinity and interaction with various biological targets. These studies can help in understanding the compound’s mechanism of action and optimizing its structure for better activity .
properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-23-11-14(17(22-23)26-3)16-20-21-18(24(16)2)27-12-15(25)19-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGHPJQIQTENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide |
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